BenchChemオンラインストアへようこそ!

Androstenediol

Immunology Virology Infectious Disease

Androstenediol (5-androstene-3β,17β-diol, Δ5-diol) is the specific isomer required when potent androgenicity must be minimized. It exhibits only 1/475 the androgenicity of testosterone while providing at least 100-fold greater immune protection than DHEA, making it essential for immunomodulation and sepsis research. Its defined 3-fold selectivity for ERβ over ERα enables precise estrogen receptor signaling studies. Substituting the 4-isomer (Δ4-diol) or DHEA will fundamentally alter or invalidate experimental outcomes. Researchers must verify isomer identity before purchase. Ideal reference standard for LC-MS/MS method development with established human metabolic clearance rates.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 521-17-5
Cat. No. B1197431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostenediol
CAS521-17-5
Synonyms5 Androstene 3,17 diol
5 Androstene 3beta 17beta Diol
5-Androstene-3,17-diol
5-Androstene-3beta-17beta-Diol
Androst 5 ene 3 beta,17 beta Diol
Androst 5 ene 3,17 diol
Androst-5-ene-3 beta,17 beta-Diol
Androst-5-ene-3,17-diol
Androstenediol
Bisexovister
delta 5 Androstene 3 beta,17 beta Diol
Delta 5 Androstenediol
delta 5-Androstene-3 beta,17 beta-Diol
Delta 5-Androstenediol
Hermaphrodiol
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
InChIKeyQADHLRWLCPCEKT-LOVVWNRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androstenediol (5-Androstenediol, CAS 521-17-5): Procurement Guide for an Endogenous Steroid with Divergent Androgenic and Estrogenic Profiles


Androstenediol (5-androstene-3β,17β-diol, AED, CAS 521-17-5) is an endogenous C19 steroid hormone that functions as a biosynthetic intermediate between dehydroepiandrosterone (DHEA) and testosterone [1]. It exists in two isomeric forms: 5-androstenediol (Δ5-diol) and 4-androstenediol (Δ4-diol), which differ in the position of the double bond within the steroid nucleus . The 5-isomer is a direct metabolite of DHEA and is distinguished from its 4-isomer counterpart by its markedly lower androgenic activity and higher estrogenic activity, making it a compound of specific interest for research applications where potent androgenicity must be minimized [2].

Why 5-Androstenediol (CAS 521-17-5) Cannot Be Substituted with 4-Androstenediol or DHEA in Research Applications


Procurement decisions for androstenediol must distinguish between the 5-androstenediol (Δ5-diol) and 4-androstenediol (Δ4-diol) isomers, as their biological activities diverge substantially. The 5-isomer exhibits an androgenicity in vivo that is only 1/475th that of testosterone, whereas the 4-isomer is a known direct precursor to testosterone with a conversion rate of approximately 15.76%, which is nearly threefold higher than that of 4-androstenedione [1]. Furthermore, 5-androstenediol demonstrates a unique ability to up-regulate systemic resistance against lethal viral infections at a potency at least 100-fold greater than its precursor DHEA [2]. These differences are not incremental; they represent distinct biological profiles that are critical for experimental reproducibility and specificity. Substituting the wrong isomer or a cheaper precursor can fundamentally alter or invalidate research outcomes, particularly in studies focused on immune modulation, endocrinology, or steroid receptor signaling.

Quantitative Differentiation of 5-Androstenediol (CAS 521-17-5) vs. DHEA and Structural Isomers


Superior In Vivo Immune Protection Against Lethal Viral Infection vs. DHEA

5-Androstenediol (AED) demonstrates a substantially greater capacity to up-regulate systemic resistance against lethal viral infection compared to its metabolic precursor, dehydroepiandrosterone (DHEA). In a murine model of lethal coxsackievirus B4 (CB4) infection, AED was found to be at least 100 times more effective than DHEA in conferring protection [1]. This enhanced efficacy was further demonstrated by a 3-4 fold proliferation of the spleen and thymus in virus-infected animals treated with AED, an effect that was not observed with DHEA treatment [2].

Immunology Virology Infectious Disease

Reduced Androgenicity Profile vs. DHEA and Androstenedione

In a study by Coffey (1988), the relative androgenicity of 5-androstenediol was quantified in vivo in rats. 5-Androstenediol exhibits dramatically reduced androgenic activity compared to related steroids, possessing approximately 1/70th the androgenicity of DHEA, 1/185th the androgenicity of androstenedione, and only 1/475th the androgenicity of testosterone [1].

Endocrinology Andrology Steroid Pharmacology

Enhanced Survival in Sepsis Model vs. DHEA

In a murine model of sepsis (cecal ligation and puncture, CLP), both subcutaneous and intravenous administration of 5-androstenediol (AED) significantly improved 48-hour survival rates. The survival rate for AED-treated mice was 86%, compared to 53% for mice receiving subcutaneous DHEA at an equivalent dose of 20 mg/kg/day [1]. This improvement was accompanied by a restoration of splenocyte proliferation, decreased cellular apoptosis, and attenuated cytokine release.

Sepsis Critical Care Immunopharmacology

Greater Protection Against Gram-Negative Infection and Endotoxin Shock vs. DHEA

In a comparative study of protection against lethal bacterial infections and lipopolysaccharide (LPS) toxicity, 5-androstenediol (AED) provided superior protection compared to DHEA. Against a lethal P. aeruginosa infection, DHEA treatment resulted in 43% protection, whereas AED treatment provided 67% protection. In an LPS challenge model, the 88% mortality rate in untreated controls was reduced to 17% by DHEA and to just 8.5% by AED [1]. The study noted that the protective mechanism of AED was independent of TNF-alpha suppression, unlike DHEA, indicating a distinct immunomodulatory pathway [1].

Microbiology Immunology Infectious Disease

Distinct Estrogen Receptor Binding Profile and Selectivity

Androstenediol acts as an agonist for both estrogen receptor alpha (ERα) and beta (ERβ). Structural and binding studies have quantified its selectivity, revealing that it is approximately 3-fold selective for ERβ over ERα [1]. While it has a high relative binding affinity for both ER subtypes (around 70% compared to estradiol), the subtle differences in van der Waals interactions conferred by non-conserved residues in the ligand-binding pocket are responsible for this ERβ selectivity [1]. Its binding mode stabilizes the active receptor conformation in a manner comparable to estradiol [1].

Structural Biology Endocrinology Nuclear Receptor Pharmacology

Quantifiable Pharmacokinetic Differences Between Sexes

The metabolic clearance rate (MCR) of Δ5-androstenediol exhibits a significant sex-based difference in humans. A 1976 study by Bird et al. found the mean MCR in 19 normal men to be 1311 ± 67 L/24h, while in 10 normal women it was 858 ± 63 L/24h (p < 0.01) [1]. This correlates with a higher percentage of plasma protein binding in women (94.9 ± 0.3%) compared to men (93.0 ± 0.2%) [1]. These findings provide quantitative baseline parameters that must be considered in the design of pharmacokinetic studies involving this compound.

Pharmacokinetics Metabolism Endocrinology

Validated Research and Industrial Scenarios for 5-Androstenediol (CAS 521-17-5) Based on Quantitative Evidence


Immunological Research Requiring Potent, Non-Androgenic Immune Modulation

Researchers investigating innate and adaptive immune responses, particularly in models of viral and bacterial sepsis, will find 5-androstenediol (AED) to be a superior tool compared to DHEA. The quantitative evidence demonstrates that AED provides at least 100-fold greater protection against lethal viral infection [1] and significantly improves survival in sepsis models (86% vs. 53%) [2], while possessing only 1/475th the androgenicity of testosterone [3]. This combination of high immune-modulating potency and minimal androgenic interference is critical for generating clean, interpretable data in immune function studies.

Endocrine and Nuclear Receptor Studies Focused on ERβ-Mediated Signaling

For structural and functional studies of estrogen receptor signaling, 5-androstenediol serves as a key endogenous ligand with a defined 3-fold selectivity for ERβ [4]. Unlike estradiol, which is non-selective, or synthetic ligands with unknown off-target effects, androstenediol's binding mode and selectivity profile have been characterized at atomic resolution [4]. This makes it an essential reference compound for experiments exploring ERβ-specific pathways in neuroprotection, inflammation, and oncology, providing a biologically relevant agonist for experimental controls and mechanistic studies.

Pharmacokinetic and Metabolic Studies in Sex-Specific Models

Studies investigating sex-based differences in steroid hormone metabolism require compounds with well-characterized pharmacokinetic baselines. The established metabolic clearance rate for Δ5-androstenediol in humans (1311 L/24h in men vs. 858 L/24h in women, p < 0.01) [5] provides a quantifiable benchmark for experimental design and data analysis. This makes it a valuable reference standard for calibrating assays, developing analytical methods (e.g., LC-MS/MS), and interpreting metabolic flux in both in vitro and in vivo systems.

Development of Host-Directed Therapies for Infectious Disease and Sepsis

Preclinical development programs focused on host-directed therapies for infectious diseases should consider 5-androstenediol as a lead compound or a benchmark standard. The data show it provides superior protection against P. aeruginosa (67% vs. 43%) and LPS toxicity (8.5% vs. 17% mortality) compared to DHEA [6], with a mechanism of action independent of TNF-alpha suppression [6]. This distinct profile supports its use in proof-of-concept studies and as a comparator for novel immunomodulatory agents targeting gram-negative sepsis and endotoxemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Androstenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.